DD-03-171

BTK Degrader Ibrutinib Resistance C481S Mutation

DD-03-171 is a uniquely differentiated, commercially available PROTAC that simultaneously degrades BTK (wild-type & ibrutinib-resistant C481S mutant), IKZF1, and IKZF3 via CRBN-mediated proteasomal degradation. Unlike ATP-competitive inhibitors, it eliminates the entire BTK protein scaffold—critical for overcoming kinase-independent resistance. Ideal for translational oncology and PROTAC mechanism-of-action studies. Published in vivo PDX efficacy data available. Standard purity ≥98%.

Molecular Formula C55H62N10O8
Molecular Weight 991.1 g/mol
CAS No. 2366132-45-6
Cat. No. B606998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDD-03-171
CAS2366132-45-6
SynonymsDD-03-171;  DD03-171;  DD 03-171;  DD 03171;  DD03171;  DD-03171; 
Molecular FormulaC55H62N10O8
Molecular Weight991.1 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CN(C(=O)C(=N3)NC4=CC=C(C=C4)C(=O)N5CCN(CC5)CCCCCCNC(=O)CNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C
InChIInChI=1S/C55H62N10O8/c1-34-39(12-10-14-41(34)60-49(68)35-16-20-37(21-17-35)55(2,3)4)43-33-62(5)54(73)48(59-43)58-38-22-18-36(19-23-38)51(70)64-30-28-63(29-31-64)27-9-7-6-8-26-56-46(67)32-57-42-15-11-13-40-47(42)53(72)65(52(40)71)44-24-25-45(66)61-50(44)69/h10-23,33,44,57H,6-9,24-32H2,1-5H3,(H,56,67)(H,58,59)(H,60,68)(H,61,66,69)
InChIKeyQBPVFCNYKUENHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DD-03-171 (CAS 2366132-45-6) — Technical Profile and Core Characteristics for BTK Degrader Procurement


DD-03-171 (CAS 2366132-45-6) is a synthetic small-molecule proteolysis-targeting chimera (PROTAC) that functions as a cereblon (CRBN)-recruiting degrader of Bruton's tyrosine kinase (BTK) [1]. The compound comprises a CGI1746-derived BTK-targeting ligand conjugated via a saturated hydrocarbon linker to a thalidomide-based CRBN E3 ligase ligand, yielding a hybrid degrader with a molecular formula of C₅₅H₆₂N₁₀O₈ and molecular weight of 991.16 g/mol [1]. DD-03-171 induces proteasome-dependent degradation of BTK, IKZF1, and IKZF3—three proteins critical for the survival and proliferation of B-cell malignancies—and was first characterized in a 2019 Blood publication by Dobrovolsky et al. [2].

Why DD-03-171 Cannot Be Substituted with Conventional BTK Inhibitors or Single-Target Degraders


Conventional BTK inhibitors such as ibrutinib and acalabrutinib act via reversible or irreversible occupancy of the BTK kinase domain; this mechanism is susceptible to bypass by acquired resistance mutations—most notably BTK C481S, which abrogates covalent inhibitor binding and drives clinical relapse in mantle cell lymphoma patients [1][2]. Unlike occupancy-driven inhibitors, DD-03-171 functions as a catalytic PROTAC degrader: it induces complete proteasomal elimination of the BTK protein, which ablates both enzymatic and scaffolding functions of the kinase and remains effective against the ibrutinib-resistant C481S mutant [1]. Furthermore, DD-03-171 simultaneously degrades IKZF1 and IKZF3 via its IMiD-derived CRBN-recruiting moiety, delivering a triple-degradation profile that no conventional BTK inhibitor—nor any single-target PROTAC—can replicate [2].

DD-03-171 (CAS 2366132-45-6) — Quantitative Evidence Guide for BTK Degrader Selection


DD-03-171 Maintains Degradation Activity Against Ibrutinib-Resistant C481S-BTK Mutant

DD-03-171 induces efficient degradation of the ibrutinib-resistant C481S-BTK mutant, whereas ibrutinib binding is impaired by this mutation, leading to loss of therapeutic efficacy [1]. In biochemical assays, DD-03-171 degrades both wild-type and C481S-mutant BTK, with no loss of activity against the mutant form [1].

BTK Degrader Ibrutinib Resistance C481S Mutation

DD-03-171 Exhibits Zero Binding Across a Panel of 468 Kinases at 1 μM

In broad-panel kinase selectivity profiling, DD-03-171 exhibited no binding against any of 468 kinases when screened at 1 μM concentration . This represents an exceptionally clean off-target profile that reduces confounding variables in mechanistic studies.

Kinase Selectivity Off-Target Profiling BTK PROTAC

DD-03-171 Demonstrates Sub-Nanomolar BTK Degradation Potency (DC50 = 5.1 nM)

DD-03-171 exhibits a DC50 value of 5.1 nM for BTK degradation in biochemical assays, establishing it as a highly potent PROTAC degrader [1]. In mantle cell lymphoma (MCL) cell lines, the compound suppresses proliferation with an IC50 of 5.1 nM [1].

PROTAC Potency BTK Degradation DC50

DD-03-171 Prolongs Survival in Patient-Derived Xenograft (PDX) Models of Lymphoma

In mantle cell lymphoma patient-derived xenograft (PDX) models, treatment with DD-03-171 significantly reduced tumor burden and extended overall survival compared to vehicle-treated controls [1]. The compound was the first BTK PROTAC for which in vivo efficacy data were published in a peer-reviewed journal [2].

In Vivo Efficacy PDX Model Lymphoma

DD-03-171 Exhibits Proteasome- and CRBN-Dependent Degradation Mechanism

DD-03-171-mediated degradation of BTK, IKZF1, and IKZF3 is dependent on both cereblon (CRBN) E3 ligase recruitment and proteasome activity [1]. Co-treatment with proteasome inhibitors or CRBN-blocking agents abolishes the degradation effect, confirming the intended PROTAC mechanism of action.

PROTAC Mechanism CRBN-Dependent Proteasome Degradation

DD-03-171 Demonstrates Functional Platelet BTK Degradation and Inhibition of Thrombosis

DD-03-171 induces concentration-dependent degradation of BTK in human platelets, leading to marked inhibition of platelet aggregation [1]. This functional effect distinguishes DD-03-171 from BTK inhibitors that merely block kinase activity, as protein elimination may produce more sustained or complete suppression of platelet BTK signaling.

Platelet Function Thrombosis BTK Degrader

DD-03-171 (CAS 2366132-45-6) — Optimal Research Application Scenarios Based on Quantitative Evidence


Target Validation in Ibrutinib-Resistant Mantle Cell Lymphoma Models

DD-03-171 is optimally deployed in research programs investigating mechanisms of ibrutinib resistance and therapeutic strategies to overcome BTK C481S mutation-driven relapse. The compound's demonstrated degradation of both wild-type and C481S-mutant BTK, combined with its triple-target profile (BTK, IKZF1, IKZF3), enables researchers to interrogate the relative contributions of kinase activity versus scaffolding functions in resistant disease [1]. Its published in vivo PDX efficacy provides a validated reference point for benchmarking novel BTK-targeting modalities in translational studies [1][2].

PROTAC Mechanism-of-Action Studies and E3 Ligase Dependency Experiments

DD-03-171 serves as a well-characterized tool compound for dissecting PROTAC mechanism-of-action, particularly for experiments requiring confirmation of CRBN- and proteasome-dependent degradation. Co-treatment studies with proteasome inhibitors (e.g., bortezomib, MG132) or CRBN-blocking agents (e.g., lenalidomide) completely abolish DD-03-171-mediated target degradation, providing robust positive and negative controls for target engagement studies [1]. This makes DD-03-171 a reliable reference compound for laboratories establishing PROTAC assay platforms or training personnel in degrader pharmacology.

Kinase-Independent BTK Scaffolding Function Research

Unlike ATP-competitive BTK inhibitors that preserve the BTK protein scaffold while blocking catalytic activity, DD-03-171 eliminates the entire BTK protein. This differential mechanism enables researchers to isolate kinase-independent functions of BTK—such as its role as a scaffolding protein in B-cell receptor signaling complexes—from its enzymatic activity [1]. Such studies are particularly relevant for understanding adaptive resistance mechanisms that bypass kinase inhibition while remaining dependent on BTK scaffolding functions.

IKZF1/IKZF3-Dependent B-Cell Malignancy Research with BTK Context

The IMiD-derived CRBN-recruiting moiety of DD-03-171 confers simultaneous degradation of IKZF1 and IKZF3 alongside BTK, making the compound uniquely suitable for research examining the convergence of BTK signaling and IKZF transcription factor networks in B-cell malignancies [1]. This triple-degradation profile cannot be achieved with conventional BTK inhibitors (which spare IKZF1/3) nor with standalone IMiDs (which spare BTK), positioning DD-03-171 as a distinct chemical probe for studying pathway crosstalk in diseases such as mantle cell lymphoma and chronic lymphocytic leukemia [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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